2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium
Overview
Description
FKK is an indazole derivative known for its bronchodilator properties. It has been studied for its ability to induce vasodilation in various vessels without significantly affecting the cardiovascular system . This compound has shown potential in both research and therapeutic applications, particularly in respiratory and cardiovascular studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
FKK is synthesized through a series of chemical reactions involving indazole derivatives. The synthetic route typically involves the bromination of indazole followed by various substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of FKK involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
FKK undergoes several types of chemical reactions, including:
Oxidation: FKK can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Various substitution reactions can be performed to introduce different functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a model compound for studying indazole derivatives and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a bronchodilator and for its potential cardiovascular benefits.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
FKK exerts its effects primarily through its interaction with specific molecular targets. It induces bronchodilation by relaxing the smooth muscles in the respiratory tract. The compound also affects various signaling pathways, leading to vasodilation in certain blood vessels without significantly impacting the cardiovascular system . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with receptors and enzymes involved in muscle contraction and relaxation .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound of FKK, known for its diverse chemical reactivity.
Aminophylline: Another bronchodilator, but with significant cardiovascular effects.
Theophylline: A bronchodilator with a different mechanism of action and side effect profile.
Uniqueness of FKK
FKK stands out due to its selective bronchodilator effects without significantly impacting the cardiovascular system. This makes it a promising candidate for respiratory therapies with fewer side effects compared to other bronchodilators .
Properties
IUPAC Name |
7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium;bromide;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N2.BrH.H2O/c1-13-8-9-16-15(12-13)17(14-6-3-2-4-7-14)19-11-5-10-18(16)19;;/h2-4,6-9,12H,5,10-11H2,1H3;1H;1H2/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEOEOBNKLHQJB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCC[N+]3=C2C4=CC=CC=C4.O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999652 | |
Record name | 7-Methyl-9-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-10-ium bromide--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50999652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78299-79-3 | |
Record name | 2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078299793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-9-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-10-ium bromide--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50999652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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